

Onapristone solubility and stability in culture media

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Onapristone**

Cat. No.: **B1677295**

[Get Quote](#)

Onapristone Technical Support Center

This guide provides researchers, scientists, and drug development professionals with essential information on the solubility and stability of **Onapristone** in cell culture applications. It includes frequently asked questions, troubleshooting advice, and detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: How should I prepare a stock solution of **Onapristone**?

A: **Onapristone** is a hydrophobic compound with low solubility in aqueous solutions. Therefore, it is recommended to first prepare a high-concentration stock solution in an organic solvent. Dimethyl sulfoxide (DMSO) is the most common and recommended solvent. Prepare a stock solution in the range of 10-50 mM in 100% sterile DMSO. Ensure the compound is completely dissolved by vortexing. Store this stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.

Q2: What is the maximum concentration of **Onapristone** I can use in my cell culture experiments?

A: The final concentration of **Onapristone** in your culture medium is limited by two main factors: its low solubility in aqueous media and the toxicity of the solvent (e.g., DMSO) to your specific cell line. The final DMSO concentration should ideally be kept below 0.5%, and for many sensitive cell lines, below 0.1%. Exceeding this can lead to solvent-induced artifacts or

cytotoxicity. Always run a vehicle control (medium with the same final concentration of DMSO) to assess the effect of the solvent on your cells.

Q3: My **Onapristone** precipitated after I added it to the culture medium. What went wrong and how can I fix it?

A: Precipitation is a common issue when diluting a hydrophobic compound from a DMSO stock into an aqueous culture medium. Here are several troubleshooting steps:

- **Pre-warm the Medium:** Ensure your culture medium is pre-warmed to 37°C before adding the **Onapristone** stock.
- **Add Dropwise and Mix:** Add the required volume of the DMSO stock solution drop-by-drop to the culture medium while gently swirling or vortexing. This helps disperse the compound quickly and prevents localized high concentrations that can lead to precipitation.
- **Check Final Concentration:** You may be exceeding the solubility limit of **Onapristone** in the final medium. Try using a lower final concentration if your experimental design allows.
- **Avoid Shock:** Do not add the cold DMSO stock directly to the warm medium. Allow the stock solution aliquot to reach room temperature before use.

Q4: How stable is **Onapristone** in culture medium at 37°C?

A: Specific data on the half-life of **Onapristone** in cell culture media is not readily available. However, for similar hydrophobic antagonists like Mifepristone, it is recommended that aqueous solutions not be stored for more than one day[1]. Due to the potential for degradation or adsorption to plasticware over time in an aqueous environment at 37°C, it is best practice to prepare fresh working solutions of **Onapristone** in your culture medium for each experiment. Avoid storing diluted, media-based solutions.

Q5: What signaling pathways are affected by **Onapristone**?

A: **Onapristone** is a pure, type I progesterone receptor (PR) antagonist. Its primary mechanism of action is to bind to the progesterone receptor, which prevents the receptor from dimerizing and binding to DNA. This action blocks progesterone-induced gene transcription. Studies have

shown that **Onapristone** treatment can result in the decreased expression of downstream targets such as Hand2 and Bmp2, and affect the phosphorylation of ERK1/2.[2]

Data Summary

Table 1: Solubility of Onapristone and Related Progesterone Receptor Ligands

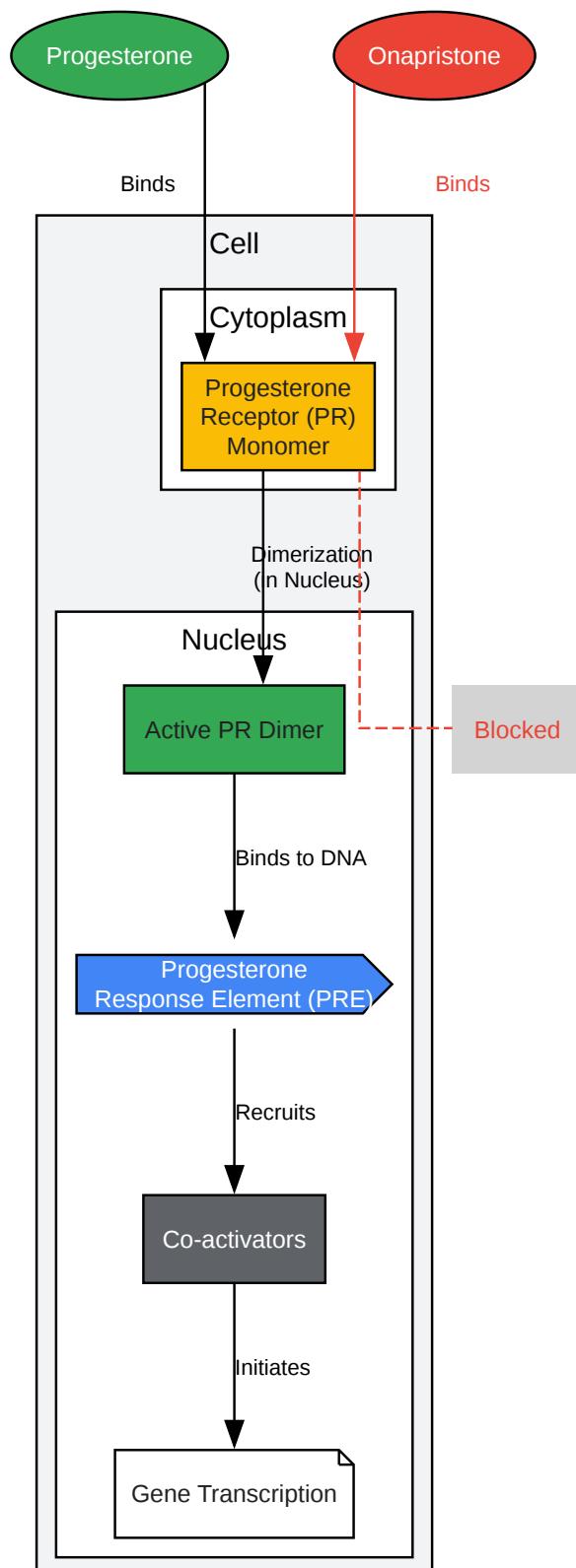
Compound	Solvent	Maximum Concentration	Reference
Onapristone	DMSO	High (Stock solutions of 10-50 mM are standard)	Inferred from standard lab practice
Mifepristone	DMSO	~20 mg/mL	
Mifepristone	Ethanol	~20 mg/mL	
Progesterone	DMSO	100 mM (31.45 mg/mL)	
Progesterone	Ethanol	100 mM (31.45 mg/mL)	

Table 2: Recommended Storage Conditions

Solution Type	Solvent	Storage Temperature	Recommended Duration
Onapristone Powder	N/A	As per manufacturer	Years
Stock Solution	100% DMSO	-20°C or -80°C	Months to years (in aliquots)
Working Solution	Culture Medium	37°C (in incubator)	Use immediately; do not store

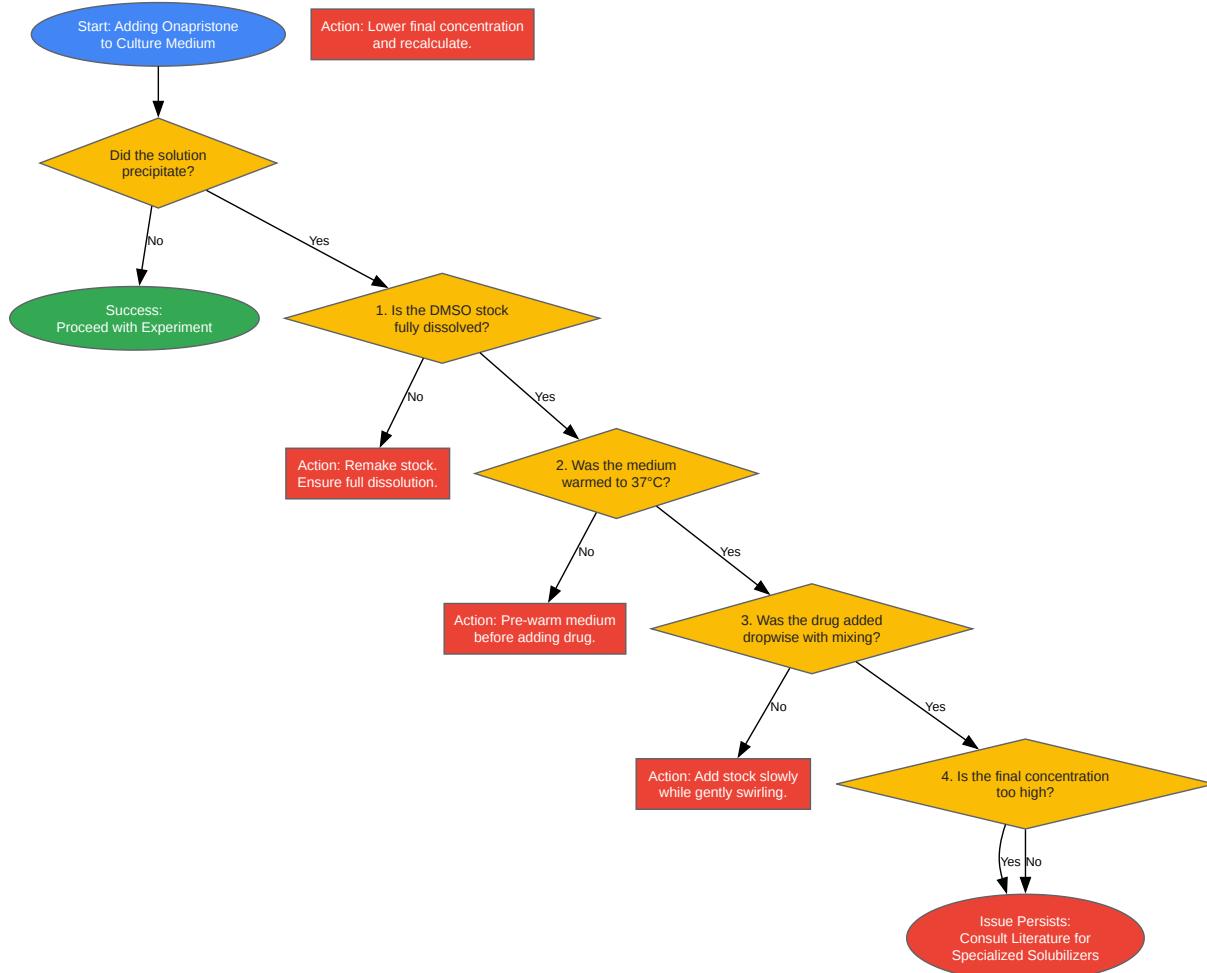
Experimental Protocols

Protocol 1: Preparation of a 10 mM Onapristone Stock Solution in DMSO


- Calculate Required Mass: Determine the mass of **Onapristone** powder needed. The molecular weight of **Onapristone** is 433.6 g/mol .
 - $\text{Mass (mg)} = \text{Molarity (mol/L)} \times \text{Volume (L)} \times \text{Molecular Weight (g/mol)} \times 1000 \text{ (mg/g)}$
 - For 1 mL (0.001 L) of a 10 mM (0.010 mol/L) solution:
 - $\text{Mass (mg)} = 0.010 \text{ mol/L} \times 0.001 \text{ L} \times 433.6 \text{ g/mol} \times 1000 \text{ mg/g} = 4.336 \text{ mg}$
- Dissolution: Aseptically weigh out 4.34 mg of **Onapristone** powder and place it in a sterile microcentrifuge tube. Add 1 mL of sterile, cell culture-grade DMSO.
- Vortex: Vortex the tube thoroughly until all the powder is completely dissolved. Visually inspect the solution against a light source to ensure there are no visible particles.
- Storage: Aliquot the stock solution into smaller, single-use volumes (e.g., 10-20 μL) in sterile tubes. Store the aliquots at -20°C or -80°C for long-term storage.

Protocol 2: Preparation of a 1 μM Onapristone Working Solution in Culture Medium

- Thaw Stock: Thaw one aliquot of the 10 mM **Onapristone** stock solution at room temperature.
- Determine Dilution Factor: To dilute the 10 mM stock to a 1 μM final concentration, a 1:10,000 dilution is required. The final DMSO concentration will be 0.01%.
 - $\text{Vstock} = (\text{Cfinal} * \text{Vfinal}) / \text{Cstock}$
 - To prepare 10 mL of 1 μM working solution:
 - $\text{Vstock} = (1 \mu\text{M} * 10 \text{ mL}) / 10,000 \mu\text{M} = 0.001 \text{ mL or } 1 \mu\text{L}$
- Dilution: Pre-warm 10 mL of your desired cell culture medium to 37°C in a sterile conical tube.


- Add and Mix: Using a calibrated pipette, add 1 μ L of the 10 mM **Onapristone** stock solution to the 10 mL of pre-warmed medium. Immediately cap the tube and mix thoroughly by gentle inversion or swirling. Do not vortex vigorously as this can cause foaming and protein denaturation.
- Application: Use the freshly prepared medium immediately for your cell culture experiment.

Visual Guides

[Click to download full resolution via product page](#)

Caption: Mechanism of **Onapristone** as a Progesterone Receptor Antagonist.

[Click to download full resolution via product page](#)

Caption: Troubleshooting workflow for **Onapristone** precipitation in media.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. cdn.caymancell.com [cdn.caymancell.com]
- 2. A Suppressive Antagonism Evidences Progesterone and Estrogen Receptor Pathway Interaction with Concomitant Regulation of Hand2, Bmp2 and ERK during Early Decidualization | PLOS One [journals.plos.org]
- To cite this document: BenchChem. [Onapristone solubility and stability in culture media]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1677295#onapristone-solubility-and-stability-in-culture-media\]](https://www.benchchem.com/product/b1677295#onapristone-solubility-and-stability-in-culture-media)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com